6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
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Overview
Description
6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is a complex organic compound with the molecular formula C56H33NO8 and a molecular weight of 847.86 g/mol It is known for its unique structure, which includes a carbazole core and multiple naphthoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Naphthoic Acid Groups: The naphthoic acid groups are introduced through esterification or amidation reactions using suitable naphthoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) has a wide range of scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemistry: Acts as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Metal Ions: Acting as a chelating agent in coordination complexes.
Interact with Biological Molecules: Modulating enzyme activities and signaling pathways.
Exhibit Photophysical Properties: Absorbing and emitting light, making it useful in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole-3,6-dicarboxylic acid: A simpler analog with fewer naphthoic acid groups.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains aldehyde groups instead of naphthoic acid groups.
Uniqueness
6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is unique due to its:
Complex Structure: Featuring multiple naphthoic acid groups attached to a carbazole core.
Versatile Applications: Used in diverse fields such as materials science, chemistry, and medicine.
Enhanced Properties: Exhibits unique photophysical and chemical properties compared to simpler analogs.
Properties
Molecular Formula |
C56H33NO8 |
---|---|
Molecular Weight |
847.9 g/mol |
IUPAC Name |
6-[1,6,8-tris(6-carboxynaphthalen-2-yl)-9H-carbazol-3-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C56H33NO8/c58-53(59)41-13-7-29-17-37(3-1-33(29)21-41)45-25-47(39-11-5-35-23-43(55(62)63)15-9-31(35)19-39)51-49(27-45)50-28-46(38-4-2-34-22-42(54(60)61)14-8-30(34)18-38)26-48(52(50)57-51)40-12-6-36-24-44(56(64)65)16-10-32(36)20-40/h1-28,57H,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |
InChI Key |
HVRMPQUPEMMZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C(=C3)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)NC7=C4C=C(C=C7C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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